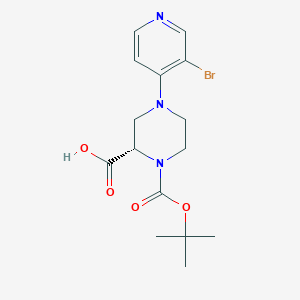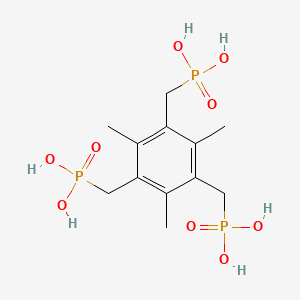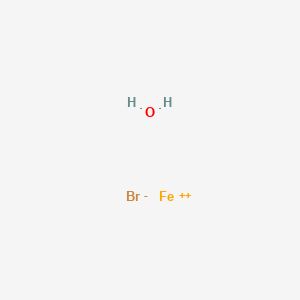![molecular formula C13H12Cl2N2 B13733182 Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- CAS No. 3813-13-6](/img/structure/B13733182.png)
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amino group, a chloromethyl group, and an additional chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Chloromethylation: The resulting compound undergoes chloromethylation to introduce the chloromethyl group at the ortho position relative to the amino group.
Amination: Finally, the chloromethyl group is converted to an amino group through nucleophilic substitution using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- involves its interaction with specific molecular targets. The amino and chloromethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Benzenamine, 4-chloro-N-methyl-: Similar structure but with a methyl group instead of an amino group.
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is unique due to the presence of both amino and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
3813-13-6 |
|---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-[(4-amino-3-chlorophenyl)methyl]-6-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-10-3-1-2-9(13(10)17)6-8-4-5-12(16)11(15)7-8/h1-5,7H,6,16-17H2 |
InChI Key |
OWESKDKDULSMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)








